Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate is an organic compound with a complex structure that includes a tert-butyl group, a dimethyl-substituted cyclohexenone, and a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with tert-butyl hydrazinecarboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
Scientific Research Applications
Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4,4-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate
- Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxamide
- Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarbothioate
Uniqueness
Tert-butyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group and the dimethyl-substituted cyclohexenone ring enhances its stability and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-14-9-6-10(16)8-13(4,5)7-9/h6,14H,7-8H2,1-5H3,(H,15,17) |
InChI Key |
DEJMBFMJNPPLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)OC(C)(C)C)C |
solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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